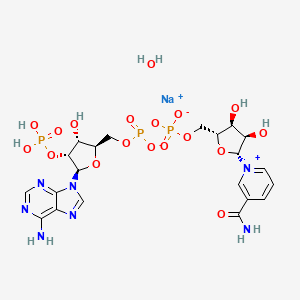

beta-nicotinamide adenine dinucleotide phosphate sodium salt

説明

ニコチンアミドアデニンジヌクレオチドリン酸 (ナトリウム塩水和物) は、様々な生物学的プロセスに関与する重要な補酵素です。細胞呼吸や光合成における電子伝達体として、酸化還元反応において重要な役割を果たします。この化合物は、細胞のエネルギーバランスを維持するために不可欠であり、多くの代謝経路に関与しています。

特性

IUPAC Name |

sodium;[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUMDLCHLVUHFS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7NaO17P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703021 | |

| Record name | βeta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

765.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Bio-Rad Laboratories MSDS] | |

| Record name | beta-Nicotinamide adenine dinucleotide phosphate sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12313 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

698999-85-8, 1184-16-3 | |

| Record name | βeta-Nicotinamide adenine dinucleotide phosphate sodium salt hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), 5'→5'-ester with 3-(aminocarbonyl)-1-β-d-ribofuranosylpyridinium hydroxide, inner salt, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

合成経路と反応条件

ニコチンアミドアデニンジヌクレオチドリン酸 (ナトリウム塩水和物) は、ニコチンアミドアデニンジヌクレオチドキナーゼの作用により、ニコチンアミドアデニンジヌクレオチドから合成されます。この酵素は、アデノシン三リン酸をリン酸供与体として使用します 。反応条件は通常、最適な酵素活性を確保するために、特定のpHと温度を維持することを含みます。

工業生産方法

ニコチンアミドアデニンジヌクレオチドリン酸 (ナトリウム塩水和物) の工業生産には、遺伝子組み換え微生物を用いた大規模な発酵プロセスが関与します。これらの微生物は、ニコチンアミドアデニンジヌクレオチドリン酸の合成に必要な酵素を過剰産生するように設計されています。 製品はその後、様々なクロマトグラフィー技術によって精製され、所望の純度と濃度が達成されます .

化学反応の分析

反応の種類

ニコチンアミドアデニンジヌクレオチドリン酸 (ナトリウム塩水和物) は、次のようないくつかの種類の化学反応を受けます。

酸化還元反応: 電子伝達体として機能し、酸化型と還元型のいずれかの形態に変化します。

リン酸化: 特定のキナーゼによってリン酸化されることがあります。

一般的な試薬と条件

ニコチンアミドアデニンジヌクレオチドリン酸 (ナトリウム塩水和物) を含む反応に使用される一般的な試薬には、アデノシン三リン酸、ニコチンアミドアデニンジヌクレオチドキナーゼ、および適切なpHを維持するための様々な緩衝液があります。 反応は通常、酵素の安定性と活性を確保するために、制御された温度条件下で行われます .

生成される主な生成物

ニコチンアミドアデニンジヌクレオチドリン酸 (ナトリウム塩水和物) を含む反応から生成される主な生成物には、還元型であるニコチンアミドアデニンジヌクレオチドリン酸 (還元型) と無機リン酸が含まれます .

科学的研究の応用

作用機序

類似化合物の比較

ニコチンアミドアデニンジヌクレオチドリン酸 (ナトリウム塩水和物) は、ニコチンアミドアデニンジヌクレオチドなどの他のニコチンアミドアデニンジヌクレオチド誘導体と類似しています。

ニコチンアミドアデニンジヌクレオチド: リボース環に付加的なリン酸基がある点が異なります。

ニコチンアミドアデニンジヌクレオチド (還元型): ニコチンアミドアデニンジヌクレオチドリン酸の還元型であり、様々な生化学反応における還元剤として機能します.

ニコチンアミドアデニンジヌクレオチドリン酸 (ナトリウム塩水和物) の独自性は、同化作用と異化作用の両方における補酵素としての役割にあり、細胞の酸化還元バランスとエネルギー代謝の維持に不可欠です.

類似化合物との比較

Nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) is similar to other nicotinamide adenine dinucleotide derivatives, such as:

Nicotinamide adenine dinucleotide: It differs by the presence of an additional phosphate group on the ribose ring.

Nicotinamide adenine dinucleotide (reduced form): It is the reduced form of nicotinamide adenine dinucleotide phosphate and acts as a reducing agent in various biochemical reactions.

The uniqueness of nicotinamide adenine dinucleotide phosphate (sodium salt hydrate) lies in its role as a coenzyme in both anabolic and catabolic reactions, making it essential for maintaining cellular redox balance and energy metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。